molecular formula C8H5Br2F3O B1444395 2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene CAS No. 1011531-45-5

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene

Cat. No.: B1444395
CAS No.: 1011531-45-5
M. Wt: 333.93 g/mol
InChI Key: ASBQNYQKPRULDG-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5Br2F3O It is a derivative of benzene, featuring bromine, bromomethyl, and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene typically involves the bromination of 4-(trifluoromethoxy)toluene. The process includes the following steps:

    Bromination of 4-(trifluoromethoxy)toluene: This step involves the reaction of 4-(trifluoromethoxy)toluene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the trifluoromethoxy group.

    Bromomethylation: The resulting 2-bromo-4-(trifluoromethoxy)toluene is then subjected to bromomethylation using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step introduces the bromomethyl group at the ortho position relative to the bromine atom.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include the corresponding hydrocarbons.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups enhance the compound’s ability to bind to these targets, leading to inhibition or activation of their biological functions. The bromomethyl group can undergo further chemical modifications, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethoxy)benzonitrile
  • 2-Bromo-4-methyl-(trifluoromethoxy)benzene
  • Methyl 2-bromo-4-(trifluoromethoxy)benzoate
  • 2-Bromo-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene is unique due to the presence of both bromine and bromomethyl groups, which provide versatile reactivity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemical synthesis and biological research.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBQNYQKPRULDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-4-(trifluoromethoxy)phenyl)methanol 19.1 (6.78 g, 25 mmol) in 30 mL of DCM, was added DMF (0.5 mL) and thionyl bromide (2 mL, 26 mmol). The mixture was stirred at 23° C. for 4 hours. DCM (120 mL) was added to the reaction mixture, and the resulting mixture was washed with aqueous saturated NaHCO3. The organic layer was dried over Na2SO4 and concentrated to give 19.2 (8.3 g, 99% yield) as a yellow oil, which was used directly in the next step without further purification. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.74 (1 H, d, J=2.0 Hz), 7.38-7.53 (2 H, m), 4.53 (2 H, d, J=5.6 Hz).
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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